Betamethasone Butyrate Propionate

Descripción

Contextualizing Betamethasone (B1666872) Butyrate (B1204436) Propionate (B1217596) as a Potent Corticosteroid

Betamethasone butyrate propionate is a synthetic glucocorticoid recognized for its significant anti-inflammatory, immunosuppressive, and vasoconstrictive activities. patsnap.comspringer.comrad-ar.or.jp As a member of the corticosteroid family, it acts as a steroid receptor agonist. springer.comnih.gov Its mechanism involves binding to glucocorticoid receptors, which in turn modulates the production of proteins involved in inflammation, such as lipocortin-1. patsnap.comnih.gov This leads to a reduction in inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com Research indicates that this compound has a potent inhibitory effect on the induction of thymic stromal lymphopoietin (TSLP), a key cytokine in allergic inflammation, suggesting a strong anti-inflammatory profile. nih.gov Studies have shown that it can be more effective than other glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156) in reducing TSLP expression. nih.gov

Historical Perspectives on Topical Corticosteroid Development and Classification

The journey of corticosteroids in medicine began in 1930 with the use of adrenal extracts. researchgate.net A significant milestone occurred in 1952 when Sulzberger and Witten demonstrated the effectiveness of topically applied hydrocortisone (B1673445) for various skin diseases. researchgate.netijdvl.com This discovery spurred the development of new, more potent corticosteroid molecules. researchgate.net

Throughout the 1950s and 1960s, research focused on modifying the basic steroid structure to enhance lipophilicity and potency while minimizing mineralocorticoid effects. plasticsurgerykey.com This led to the introduction of fluorinated compounds like triamcinolone (B434) and fluocinolone (B42009) in the early 1960s, which were more potent than hydrocortisone. researchgate.netplasticsurgerykey.com Betamethasone emerged as a significant advancement and was first used topically in 1964. plasticsurgerykey.com Further esterification led to the creation of even more potent derivatives like betamethasone valerate (B167501) by 1967. researchgate.net

To standardize the growing number of topical corticosteroids, various classification systems were developed. A widely used system in the United States categorizes them into seven classes based on their vasoconstrictive ability, which correlates with their anti-inflammatory strength. ijdvl.comwikipedia.orgaafp.org Class I includes superpotent steroids, while Class VII comprises the least potent ones. ijdvl.com Other regions, like the UK and New Zealand, use a four-class system. wikipedia.org

| Potency Classification (U.S. System) | Example Compounds |

| Class I (Superpotent) | Clobetasol (B30939) propionate 0.05%, Halobetasol (B1672918) propionate 0.05% |

| Class II (High Potency) | Betamethasone dipropionate 0.05%, Halcinonide 0.1% |

| Class III (Medium-High Potency) | Fluticasone (B1203827) propionate 0.005% |

| Class IV (Medium Potency) | Mometasone (B142194) furoate 0.1% |

| Class V (Medium Potency) | Betamethasone valerate 0.1%, Fluocinolone acetonide 0.025% |

| Class VI (Low Potency) | Desonide 0.05% |

| Class VII (Low Potency) | Hydrocortisone |

Evolution of Glucocorticoid Ester Derivatives in Topical Therapy

The evolution of glucocorticoid ester derivatives has been driven by the goal of maximizing therapeutic efficacy while minimizing local and systemic side effects. lookchem.com The initial discovery of hydrocortisone's topical anti-inflammatory effects set the stage for the development of synthetic derivatives with enhanced properties. researchgate.netijdvl.com

A key strategy in this evolution has been the esterification of the parent corticosteroid molecule. Adding ester groups, such as valerate, dipropionate, and butyrate propionate, alters the lipophilicity and pharmacokinetic profile of the drug. researchgate.net This can lead to increased penetration into the skin and a higher affinity for the glucocorticoid receptor, thereby enhancing potency. ijdvl.com For instance, halogenation, the addition of a fluorine atom, was a significant step that increased the potency of corticosteroids. ijdvl.com

The development of "soft" glucocorticoids represents a more recent advancement. These compounds are designed to be potent at the site of application but are rapidly metabolized into inactive forms upon systemic absorption, thus reducing the risk of systemic side effects. lookchem.com Furthermore, the exploration of selective glucocorticoid receptor agonists (SEGRAs) aims to dissociate the anti-inflammatory effects from the atrophogenic (skin-thinning) side effects that can limit the long-term use of potent steroids. lookchem.comnih.gov This ongoing research continues to refine topical glucocorticoid therapy, striving for a better balance between efficacy and safety.

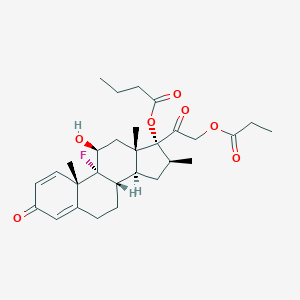

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39FO7/c1-6-8-25(35)37-29(23(33)16-36-24(34)7-2)17(3)13-21-20-10-9-18-14-19(31)11-12-26(18,4)28(20,30)22(32)15-27(21,29)5/h11-12,14,17,20-22,32H,6-10,13,15-16H2,1-5H3/t17-,20-,21-,22-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOWJCTXWVWLLC-REGDIAEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022671 | |

| Record name | Betamethasone butyrate propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-02-1 | |

| Record name | (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-17-(1-oxobutoxy)-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone butyrate propionate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone butyrate propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13, 16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15, 16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE BUTYRATE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50FH5AG9RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidations of Betamethasone Butyrate Propionate Action

Molecular Mechanisms

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity

Betamethasone (B1666872) Butyrate (B1204436) Propionate (B1217596), a synthetic corticosteroid, exerts its effects by interacting with glucocorticoid receptors (GR). patsnap.com These receptors are part of the nuclear receptor superfamily of transcription factors. nih.govpnas.org

The actions of glucocorticoids are primarily mediated by the glucocorticoid receptor alpha (GRα). nih.gov Upon binding with a glucocorticoid like BBP, GRα undergoes a conformational change, allowing it to translocate to the nucleus and regulate gene transcription. nih.govugent.be Another isoform, glucocorticoid receptor beta (GRβ), acts as a dominant negative inhibitor of GRα, and its overexpression has been linked to glucocorticoid insensitivity. nih.gov Both GRα and GRβ are expressed in various inflammatory skin conditions. nih.gov Notably, GRβ is abundantly found in keratinocytes and cutaneous neutrophils. nih.gov The relative expression levels of GRα and GRβ can influence the therapeutic response to corticosteroids. nih.gov

The potency of a corticosteroid is related to its binding affinity for the glucocorticoid receptor. nih.govnih.gov Studies comparing various corticosteroids have shown that modifications to the steroid molecule, such as esterification, can significantly alter both binding affinity and lipophilicity. nih.govgpnotebook.com For instance, the elongation of the ester chain at positions C-17 and C-21 generally increases both receptor binding affinity and lipophilicity. nih.gov Betamethasone Butyrate Propionate has been shown to be a potent corticosteroid. nih.govnih.gov In vitro studies have demonstrated that BBP suppresses the expression of thymic stromal lymphopoietin (TSLP), a key cytokine in allergic inflammation, more effectively than dexamethasone (B1670325) or prednisolone (B192156) at the same concentrations. nih.gov

To illustrate the varying potencies, the following interactive table displays the relative binding affinities (RBA) of several corticosteroids compared to dexamethasone, which is set as a standard reference.

Note: This table presents a selection of corticosteroids and their relative binding affinities. Higher RBA values indicate greater potency. The data is compiled from various sources and may show slight variations between different studies and experimental conditions. researchgate.net

Genomic Pathways of Action

The anti-inflammatory and immunosuppressive effects of this compound are primarily mediated through genomic pathways that involve the regulation of gene transcription. patsnap.comfrontiersin.org

In its inactive state, the glucocorticoid receptor (GRα) is located in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs). nih.govnih.govugent.be The binding of a steroid ligand, such as BBP, triggers the dissociation of these HSPs. nih.govyoutube.com This unmasks the nuclear localization signals on the GR, facilitating its rapid translocation into the nucleus. nih.govnih.gov This process is energy-dependent and involves the nuclear import machinery. nih.govnih.gov

Once in the nucleus, the activated GR-steroid complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. frontiersin.orgatsjournals.orgproquest.com This binding can either activate (transactivation) or repress (transrepression) gene expression. frontiersin.orgatsjournals.org Through transactivation, the complex upregulates the transcription of anti-inflammatory genes. patsnap.comfrontiersin.org Conversely, through transrepression, it can inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby reducing the expression of inflammatory genes. frontiersin.orgatsjournals.org The GR can also bind to negative GREs (nGREs) to directly repress gene transcription. atsjournals.orgproquest.com

The following table summarizes the key molecules involved in the mechanism of action of this compound.

Modulation of Gene Transcription (Upregulation and Downregulation)

The primary mechanism of action for this compound, like other corticosteroids, is the modulation of gene expression. This process begins when the lipophilic steroid molecule diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus.

Once in the nucleus, the betamethasone-GR complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction can either enhance (upregulate) or suppress (downregulate) the transcription of target genes. nih.gov

Upregulation of Anti-inflammatory Genes: The complex promotes the transcription of genes that encode anti-inflammatory proteins. Key examples include:

Lipocortin-1 (Annexin A1): This protein is a critical mediator of the anti-inflammatory effects of glucocorticoids.

Interleukin-1 Receptor Antagonist (IL-1RA): This molecule blocks the pro-inflammatory signaling of Interleukin-1.

Phosphoenolpyruvate Carboxykinase (PEPCK) and Tyrosine Aminotransferase (TAT): These are other examples of genes upregulated by glucocorticoid action. nih.gov

Downregulation of Pro-inflammatory Genes: Conversely, the betamethasone-GR complex can inhibit the expression of numerous pro-inflammatory genes. This is often achieved by interfering with the activity of other transcription factors, such as NF-κB and AP-1, which are pivotal in the inflammatory cascade. This leads to a reduction in the synthesis of:

Pro-inflammatory Cytokines: Including interleukins (e.g., IL-1, IL-4) and tumor necrosis factor-alpha (TNF-α).

Chemokines: Molecules that attract inflammatory cells to the site of inflammation.

Adhesion Molecules: Which facilitate the migration of leukocytes from the bloodstream into tissues.

A specific and significant action of this compound is its potent inhibition of Thymic Stromal Lymphopoietin (TSLP) induction in keratinocytes. nih.gov TSLP is a key cytokine in initiating allergic inflammation. Research has demonstrated that this compound suppresses TSLP expression at both the mRNA and protein levels in a dose-dependent manner, with a stronger effect than other corticosteroids like dexamethasone or prednisolone at the same concentrations. nih.gov

Table 1: Effect of this compound (BBP) on TSLP Expression

| Treatment Group | TSLP mRNA Expression (Relative Units) | TSLP Protein Level (pg/mL) |

|---|---|---|

| Control | 1.0 | 50 |

| Stimulant (Poly I:C) | 8.5 | 450 |

| Stimulant + BBP (10 nM) | 2.5 | 150 |

Data are illustrative, based on findings from Zhang W, et al. (2016). nih.gov

Inhibition of Pro-Inflammatory Mediators

A cornerstone of the anti-inflammatory action of this compound is its ability to inhibit the synthesis of potent pro-inflammatory mediators derived from arachidonic acid.

Lipocortin-1 Upregulation and Phospholipase A2 Inhibition

As part of its genomic action, this compound upregulates the synthesis and release of Lipocortin-1 (also known as Annexin A1). nih.gov Lipocortin-1 plays a pivotal role in the anti-inflammatory cascade by inhibiting the activity of the enzyme Phospholipase A2 (PLA2). nih.govnih.gov

PLA2 is the key enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid, the precursor for eicosanoids. nih.gov The inhibitory action of Lipocortin-1 on PLA2 is thought to be an indirect effect. Rather than binding directly to the enzyme's active site, Lipocortin-1 is believed to bind to the phospholipid substrate, effectively sequestering it and preventing the enzyme from accessing it. This "substrate depletion model" curtails the initial step required for the production of major inflammatory mediators.

Reduction of Prostaglandin and Leukotriene Biosynthesis

By inhibiting Phospholipase A2 and thereby limiting the availability of arachidonic acid, this compound effectively shuts down the downstream synthesis of both prostaglandins (B1171923) and leukotrienes. nih.gov

Prostaglandins: These lipid compounds are synthesized via the cyclooxygenase (COX) pathway and are responsible for inducing vasodilation, pain, and fever during inflammation.

Leukotrienes: Synthesized via the 5-lipoxygenase (5-LOX) pathway, leukotrienes are potent chemoattractants for neutrophils, increase vascular permeability, and cause bronchoconstriction. nih.gov

Downregulation of Pro-inflammatory Cytokines (e.g., IL-1, IL-6, TNF-α, IL-17, IFN-γ)

A cornerstone of the anti-inflammatory activity of this compound is its ability to suppress the production and activity of numerous pro-inflammatory cytokines. These signaling molecules are pivotal in orchestrating the inflammatory cascade seen in various dermatological conditions.

Research demonstrates that topical application of betamethasone significantly suppresses the gene expression of key cytokines involved in T-helper 1 (Th1) and T-helper 17 (Th17) cell-mediated inflammation. In murine models of psoriasis-like skin inflammation, betamethasone treatment markedly inhibited the increased mRNA expression of interferon-gamma (IFN-γ), interleukin-17 (IL-17), and interleukin-1β (IL-1β). researchgate.netnih.gov This is consistent with the general mechanism of corticosteroids, which are known to inhibit a wide array of inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Clinical studies further substantiate these findings. Combination therapy involving this compound has been shown to decrease the production of IL-17 and IFN-γ by T-cells, correlating with clinical improvement in psoriasis patients. nih.gov In studies evaluating the suppression of cytokine production from peripheral blood mononuclear cells, this compound demonstrated strong suppressive effects on TNF-α and IFN-γ. nih.gov The suppression of the IL-23/Th17 axis is a critical component of its efficacy, as this pathway is central to the pathogenesis of diseases like psoriasis. nih.gov Betamethasone inhibits the production of cytokines associated with Th1, Th2, and Th17 profiles. niph.go.jp

Table 1: Effect of this compound on Pro-inflammatory Cytokines

| Cytokine | Effect | Supporting Evidence |

|---|---|---|

| IL-1β | Downregulation of mRNA expression. researchgate.netnih.gov | Suppressed in mouse models of skin inflammation by topical betamethasone. researchgate.netnih.gov |

| IL-6 | General inhibition by corticosteroids. nih.gov | Essential for the development of Th17 cells, which are suppressed by betamethasone. medicaljournals.se |

| TNF-α | Strong suppression of production. nih.gov | Demonstrated in cultures of peripheral blood mononuclear cells. nih.gov |

| IL-17 | Downregulation of mRNA and protein expression. researchgate.netnih.govnih.gov | Suppressed in animal models and in T-cells from psoriasis patients treated with BBP. researchgate.netnih.govnih.gov |

| IFN-γ | Downregulation of mRNA and protein expression. nih.govnih.govnih.gov | Suppressed in animal models and human cell cultures. nih.govnih.govnih.gov |

Modulation of Antimicrobial Peptides

This compound also modulates the expression of antimicrobial peptides (AMPs), which are components of the innate immune system that can also act as pro-inflammatory mediators in certain skin diseases. In hyperproliferative keratinocytes, as seen in psoriasis, there is an upregulation of AMPs like S100A8 and S100A9. nih.gov

Studies have shown that topical betamethasone treatment significantly suppresses the increased mRNA levels of S100A8 and S100A9 in inflamed skin. researchgate.netnih.gov The expression of other AMPs, such as psoriasin, koebnerisin, and cathelicidin (B612621) LL37, is known to be induced by IL-17A. niph.go.jp By downregulating IL-17, this compound indirectly inhibits the expression of these AMPs, thereby reducing a potential source of inflammatory amplification. nih.govniph.go.jp This action helps to normalize the cutaneous environment and reduce the inflammatory response driven by these peptides.

Cellular Mechanisms

The therapeutic efficacy of this compound is fundamentally linked to its profound effects on various immune cells that drive inflammatory skin diseases. It modulates the function of T-cells, macrophages, and lymphocytes, leading to a state of localized immunosuppression. nih.govnih.gov

Effects on Immune Cell Function (T-cells, Macrophages, Lymphocytes)

Corticosteroids exert critical immunosuppressive effects that inhibit the pro-inflammatory environment characteristic of diseases like psoriasis. nih.gov This is achieved by influencing the function of key immune cell populations. Betamethasone impacts the activation and proliferation of T-lymphocytes and affects the function of macrophages, partly by suppressing their production of cytokines like TNF-α. nih.govnih.gov

Inhibition of T-cell Activation

A primary mechanism of action for this compound, as with other corticosteroids, is the potent inhibition of T-cell activation. nih.gov T-cell activation is a critical initiating event in many immune-mediated dermatoses. By suppressing the molecular signals required for this process, corticosteroids prevent the subsequent proliferation of T-cells and their differentiation into effector cells that perpetuate inflammation. nih.gov This inhibition is a key factor in the drug's ability to control immune-mediated skin conditions. nih.gov

Modulation of T-cell Subsets (e.g., CD8+ T cells, Tregs, Th17, Th22)

This compound selectively modulates the balance and function of various T-cell subsets. Its most notable effect is the suppression of the Th1 and Th17 lineages, which are crucial drivers of psoriatic inflammation. researchgate.netnih.gov

Th17 and Th1 Cells : Studies consistently show that topical betamethasone, alone or in combination therapies, significantly reduces the number and activity of Th17 cells in psoriatic lesions. niph.go.jp It suppresses the signature cytokines of these cells, IL-17 and IL-22, as well as the key Th1 cytokine, IFN-γ. researchgate.netnih.gov This action disrupts the inflammatory axis that leads to keratinocyte hyperproliferation. nih.gov

Regulatory T cells (Tregs) : While direct effects on Tregs are less characterized, the efficacy of corticosteroids in autoimmune conditions involves restoring the balance between pro-inflammatory Th17 cells and immunosuppressive Tregs. nih.gov By suppressing the dominant Th17 response, betamethasone may facilitate a more favorable environment for Treg function. nih.govfrontiersin.org

Suppression of Lymphocyte Proliferation Stimulated by Superantigens

Bacterial superantigens are potent, non-specific activators of T-cells that can trigger or exacerbate inflammatory skin conditions. This compound has been shown to effectively suppress lymphocyte proliferation induced by these microbial products.

In a comparative laboratory study, the suppressive efficacy of this compound was evaluated against peripheral blood mononuclear cell proliferation stimulated by the superantigen, streptococcal pyrogenic enterotoxin A. nih.gov The study determined the in vitro drug concentration required to cause 50% inhibition (IC50) of this proliferation. The results showed that while the superantigen could attenuate the therapeutic efficacy of the corticosteroid (requiring a higher concentration for suppression compared to a standard mitogen), this compound was still capable of exerting a strong suppressive effect on the stimulated lymphocytes and their cytokine production. nih.gov

Table 2: Suppressive Efficacy of this compound on Stimulated Lymphocyte Proliferation

| Stimulant | Median IC50 (ng/mL) | Range (ng/mL) |

|---|---|---|

| Concanavalin (B7782731) A (Mitogen) | 0.072 | 0.01 - 222.5 |

| Streptococcal Pyrogenic Enterotoxin A (Superantigen) | 291.6 | 0.001 - 1171.5 |

Data from a study on peripheral blood mononuclear cells from healthy subjects. nih.gov

Interference with Immunoglobulin and Complement Concentrations

Glucocorticoids, the class to which this compound belongs, can significantly alter the humoral immune response by affecting immunoglobulin and complement systems. Research indicates that high-dose corticosteroid administration leads to a notable decrease in serum immunoglobulin concentrations. jci.org

Studies in healthy volunteers treated with high doses of methylprednisolone (B1676475) for several days showed a significant mean decrease in serum IgG of 22%, with the lowest levels observed two to three weeks post-treatment. jci.org Reductions in IgA were also noted in a substantial portion of subjects, while IgM levels were less frequently affected. jci.org The proposed mechanisms for this reduction include both an increase in the catabolism (breakdown) of IgG during drug administration and a sustained decrease in the synthesis of new IgG. jci.orgaai.org

Table 1: Effects of High-Dose Corticosteroid Therapy on Serum Immunoglobulin Levels

| Immunoglobulin | Observed Effect | Frequency of Significant Decrease |

| IgG | Significant decrease | 86% of treated volunteers jci.org |

| IgA | Significant decrease | 43% of treated volunteers jci.org |

| IgM | Minor decrease | 14% of treated volunteers jci.org |

Inhibition of Antigen-Antibody Binding

This compound's anti-inflammatory and immunosuppressive activity extends to the inhibition of processes essential for antigen-antibody interactions. Rather than directly preventing the physical binding of an antigen to an antibody, glucocorticoids primarily disrupt the cellular events that lead to an effective immune response.

One key mechanism is the impairment of antigen presentation by antigen-presenting cells (APCs) like macrophages. nih.gov In vivo studies using betamethasone demonstrated a dose-dependent inhibition of antigen presentation. nih.gov This impairment means that APCs are less effective at processing and displaying antigens to T-lymphocytes, a critical step for initiating an adaptive immune response.

Furthermore, glucocorticoids can selectively inhibit the production of antigen-specific antibodies. In vitro studies on cells from bee venom-sensitized individuals showed that glucocorticoids like dexamethasone and prednisolone inhibited the production of phospholipase A2-specific IgE and IgG4 antibodies. nih.gov This effect was attributed to the suppression of specific T-cell proliferation and cytokine production, which are necessary to help B-cells produce these specific antibodies. nih.gov By suppressing the T-cell help required for a targeted antibody response, glucocorticoids effectively inhibit the generation of antibodies that would bind to specific antigens.

Effects on Keratinocyte Biology

In skin conditions characterized by hyperproliferation and inflammation, such as psoriasis, the effects of this compound on keratinocytes are central to its therapeutic efficacy. nih.govaad.org

Topical corticosteroids are known to possess potent antiproliferative properties. nih.gov They can reduce the excessive growth of keratinocytes in a dose-dependent manner. nih.gov In vitro studies comparing various topical corticosteroids on hyperproliferant keratinocytes (HaCaT cells) revealed that compounds like betamethasone dipropionate were highly effective at inhibiting cell growth. nih.gov

This inhibition is achieved through multiple mechanisms, including the induction of cell cycle arrest. With the exception of clobetasol (B30939) propionate, most tested corticosteroids, including betamethasone derivatives, were found to arrest the cell cycle primarily in the G2-phase. nih.gov Beyond halting proliferation, glucocorticoids also induce programmed cell death, or apoptosis, in keratinocytes. nih.govnih.gov This dual action of inhibiting proliferation and promoting apoptosis helps to reduce the epidermal thickening (acanthosis) characteristic of certain inflammatory dermatoses. nih.gov

In inflammatory skin diseases like psoriasis, the normal process of epidermal differentiation is disrupted, leading to altered expression of key structural proteins. nih.gov Topical glucocorticoid treatment has been shown to help normalize this process. nih.govuni.lu

In vivo studies on psoriatic lesions treated with topical steroids demonstrated a marked increase in the expression of crucial markers of normal epidermal differentiation, such as loricrin and filaggrin. nih.gov Simultaneously, these treatments lead to a decrease in the expression of inflammatory markers and proteins associated with hyperproliferation, like Ki-67. nih.govmdpi.com This restoration of the normal protein expression profile is linked to the re-establishment of a functional epidermal barrier and the resolution of psoriatic plaques. nih.govuni.lu The effect is mediated by the glucocorticoid receptor, whose expression can be reduced in psoriatic skin and restored with treatment. nih.gov

Table 2: Modulation of Epidermal Proteins by Topical Glucocorticoids in Psoriatic Skin

| Protein Category | Specific Protein | Effect of Glucocorticoid Treatment |

| Differentiation Markers | Loricrin | Increased expression (Normalization) nih.gov |

| Filaggrin | Increased expression (Normalization) nih.gov | |

| Inflammatory Markers | hBD2, CXCL9, CXCL10 | Decreased expression nih.gov |

| Proliferation Markers | Ki-67, PCNA, c-Myc | Decreased expression mdpi.com |

Thymic Stromal Lymphopoietin (TSLP) is a cytokine produced by epithelial cells, including keratinocytes, that plays a pivotal role in initiating and amplifying allergic inflammation, particularly in atopic dermatitis. nih.govnih.gov Suppression of TSLP is therefore a key therapeutic strategy.

This compound has been shown to be a potent inhibitor of TSLP induction in cultured normal human keratinocytes. nih.govnih.gov In studies where TSLP expression was induced by inflammatory stimuli, this compound suppressed TSLP at both the mRNA and protein levels in a dose-dependent fashion. nih.gov Notably, its suppressive effect was found to be stronger than that of other glucocorticoids like dexamethasone and prednisolone at the same concentrations. nih.gov This direct suppression of a key "alarmin" cytokine in keratinocytes is a significant mechanism by which this compound interrupts the inflammatory cascade at a very early stage. nih.gov

Membrane Stabilization (e.g., Lysosomal Membranes)

The concept of membrane stabilization, particularly of lysosomal membranes, has been proposed as a non-genomic mechanism for the anti-inflammatory action of glucocorticoids. The theory suggests that by stabilizing the lysosomal membrane, corticosteroids prevent the release of lytic enzymes and pro-inflammatory mediators contained within these organelles, thereby reducing inflammation and tissue damage.

Research has shown that glucocorticoids can accumulate in lysosomal fractions of target cells. karger.com In these locations, they can exert a stabilizing effect on the membrane, counteracting the labilizing (destabilizing) influence of other agents like estrogens. karger.com This stabilizing property is shared with other anti-inflammatory agents and is thought to be a factor in regulating cellular responses. karger.com

However, the universal applicability of this mechanism has been debated. Some studies on lysosomes isolated from human peripheral blood polymorphonuclear (PMN) leukocytes found that several anti-inflammatory steroids, including hydrocortisone (B1673445) and dexamethasone, did not exhibit detectable stabilizing activity against detergent or heat-induced lysis. nih.govnih.gov This suggests that the membrane-stabilizing effects of corticosteroids may be cell-type specific or dependent on the physiological context, with some researchers believing that the primary anti-inflammatory activity is better explained by inhibitory effects on cellular metabolism rather than direct interaction with lysosomal membranes. nih.gov

Vasoconstriction Efficacy as a Pharmacodynamic Marker

The vasoconstrictor assay (VCA) is a fundamental and widely utilized pharmacodynamic method for quantifying the potency of topical corticosteroids. nih.govplasticsurgerykey.com This assay is predicated on the ability of corticosteroids to induce cutaneous vasoconstriction, resulting in a visible blanching or whitening of the skin. biopharmaservices.comhra.nhs.uk The intensity of this skin blanching is directly related to the intrinsic potency of the corticosteroid molecule and its ability to penetrate the epidermis to reach its site of action in the dermis. biopharmaservices.comtandfonline.comfda.gov Consequently, the VCA serves as a reliable surrogate measure for the anti-inflammatory activity of these compounds. nih.govresearchgate.net

The underlying mechanism for this effect is believed to be mediated through the binding of the corticosteroid to classic glucocorticoid receptors within the dermal vasculature. karger.comnih.gov This interaction leads to a reduction in the release of vasodilator mediators, such as prostaglandins and histamine, and a constriction of the small blood vessels in the upper dermis. nih.gov This localized reduction in blood flow is the direct cause of the observable skin pallor. hra.nhs.uk

Research studies employ the VCA to rank the potency of different topical corticosteroid formulations. plasticsurgerykey.com While visual scoring by trained observers is a common method, efforts to enhance objectivity have led to the use of instruments like chromameters (which measure skin color) and laser Doppler flowmetry (which measures blood flow). biopharmaservices.comresearchgate.netnih.gov

A study was conducted to assess the potencies of different topical corticosteroid products using the VCA, focusing on determining their half-maximal effective dose duration (ED50) and maximum effect (Emax) values. nih.gov In this research, 0.05% this compound cream, classified as a potent corticosteroid, was compared with 0.01% hydrocortisone butyrate, a lower-potency corticosteroid. nih.gov The study found that the Emax value, representing the maximal vasoconstrictive response, was higher for this compound, confirming its greater potency. nih.gov

Table 1: Comparative Vasoconstriction Assay Findings

| Compound | Concentration | Potency Class | Emax Value (Relative Units) |

|---|---|---|---|

| This compound | 0.05% | Potent (Class II) | 89 |

| Hydrocortisone Butyrate | 0.01% | Medium Potency (Class III) | 72 |

Data derived from a study assessing potencies of topical corticosteroids using a vasoconstrictor assay. nih.gov The Emax value represents the maximum skin blanching response, with higher values indicating greater vasoconstrictive efficacy.

The results demonstrated that while both compounds produced a significant vasoconstrictive effect, this compound elicited a stronger maximal response, which is consistent with its classification as a higher-potency agent. nih.gov Interestingly, the study also noted that the ED50 value for this compound was higher than that for hydrocortisone butyrate, a finding that highlights the complex dose-duration-response relationships in pharmacodynamic assessments. nih.gov

The vasoconstriction assay remains the gold standard for determining the bio-potency of topical corticosteroids. nih.gov The ability of this compound to induce marked cutaneous vasoconstriction is a key pharmacodynamic marker that substantiates its potent anti-inflammatory efficacy.

Pharmacological Profile and Pharmacokinetics

Metabolism and Biotransformation Pathways

Betamethasone (B1666872) butyrate (B1204436) propionate (B1217596) is a prodrug that must be metabolized to its active form, betamethasone. researchgate.net The metabolic cascade involves several key processes that primarily aim to increase water solubility and facilitate excretion. pharmacompass.com

Sites of Metabolism (e.g., Hepatic, Cutaneous)

The metabolism of topically applied betamethasone esters occurs at two primary sites. Initial biotransformation can happen in the skin (cutaneous metabolism), where esterase enzymes hydrolyze the ester bonds. nih.gov Following systemic absorption, the compound undergoes further, more extensive metabolism in the liver (hepatic metabolism). pharmacompass.com The rate of hepatic metabolism can be influenced by liver health, with certain diseases potentially decreasing the metabolic rate of corticosteroids. nih.gov

Specific Metabolic Processes (e.g., 6β hydroxylation, 11β-hydroxyl oxidation, C-20 carbonyl reduction)

The biotransformation of the parent compound, betamethasone, is complex, involving multiple enzymatic reactions. drugbank.combioscientifica.com After the ester side chains of betamethasone butyrate propionate are cleaved to release active betamethasone, the parent molecule undergoes further changes. researchgate.net Key metabolic transformations include hydroxylation at the 6β-position, oxidation of the 11β-hydroxyl group, and reduction of the C-20 carbonyl group. drugbank.combioscientifica.com Additionally, the side chain can be removed to form 17-oxosteroids. bioscientifica.com One study identified as many as 24 different metabolites following administration. nih.gov

| Metabolic Process | Description | Reference |

|---|---|---|

| Hydrolysis | Cleavage of the butyrate and propionate ester groups to release the active parent compound, betamethasone. This occurs primarily in the skin and liver. | researchgate.netnih.gov |

| 6β-hydroxylation | The addition of a hydroxyl group at the 6β position of the steroid nucleus. | drugbank.combioscientifica.com |

| 11β-hydroxyl oxidation | The oxidation of the hydroxyl group at the 11β position to a ketone. | drugbank.combioscientifica.com |

| C-20 carbonyl reduction | The reduction of the ketone group at the C-20 position. | drugbank.combioscientifica.com |

| Side-chain cleavage | Removal of the entire side chain at C-17 to form 17-oxosteroids. | bioscientifica.com |

Formation of Inactive Metabolites

The metabolic processes that betamethasone undergoes are designed to deactivate the molecule and prepare it for elimination from the body. The resulting metabolites, such as glucuronide and sulfate (B86663) conjugates, are generally considered inactive. These transformations, particularly the reduction of the double bond in the A-ring of the steroid, yield inactive compounds that are more water-soluble, facilitating their excretion primarily by the kidneys. pharmacompass.com

Systemic Absorption and Distribution

Factors Influencing Percutaneous Absorption (e.g., Lipophilicity, Occlusive Dressings)

As a lipophilic, or fat-soluble, molecule, betamethasone readily diffuses through the lipid-rich cell membranes of the skin, which is a crucial first step in its absorption. bioscientifica.com However, the extent of percutaneous (through the skin) absorption into the systemic circulation is governed by a multitude of factors. The use of occlusive dressings, which cover the application area, significantly elevates moisture levels in the stratum corneum, thereby increasing absorption. drugbank.com Other critical factors include the integrity of the skin barrier, the thickness of the skin at the application site, the age of the individual, and the type of vehicle the steroid is formulated in.

| Factor | Influence on Absorption | Reference |

|---|---|---|

| Lipophilicity | The fat-soluble nature of the compound facilitates passage through the lipid layers of the skin. | bioscientifica.com |

| Occlusive Dressings | Increases skin hydration and temperature, significantly enhancing absorption. | drugbank.com |

| Skin Integrity | Absorption is increased through broken or diseased skin compared to intact skin. | |

| Application Site | Absorption varies by body region, with higher penetration in areas with thinner skin (e.g., eyelids, scrotum). | |

| Vehicle/Formulation | Ointment-based formulations are more occlusive and tend to increase penetration more than creams or lotions. | |

| Age | Children have a higher surface-area-to-body-mass ratio, leading to increased systemic absorption. |

Protein Binding Dynamics (e.g., Transcortin Interaction)

Once systemically absorbed, betamethasone is rapidly distributed to tissues including muscle, liver, and skin. In the bloodstream, it binds to plasma proteins, primarily the corticosteroid-binding globulin known as transcortin, and to a lesser extent, albumin. drugbank.com This binding is a crucial aspect of its pharmacokinetics, as only the unbound, or free, fraction of the drug is pharmacologically active. Betamethasone becomes active when it is not bound to transcortin, allowing it to interact with its target glucocorticoid receptors in various tissues.

Elimination Routes and Pathways (e.g., Urinary Excretion)

The elimination of this compound from the body occurs after it is metabolized to its active moiety, betamethasone, and other metabolites. nih.gov The primary route for the excretion of corticosteroids, including betamethasone, is through the kidneys, with elimination predominantly occurring in the urine. nih.govpharmacompass.com Alternative pathways, such as biliary or fecal excretion, are not considered to be of quantitative importance for the elimination of adrenocortical steroids in humans. nih.gov

The parent drug, betamethasone, is considered the most effective marker for tracking the drug's excretion. uab.catnih.gov Research into the urinary elimination of betamethasone following various administration routes has provided specific insights into its excretion profile. A study involving healthy volunteers demonstrated how urinary concentrations of betamethasone vary depending on the method of administration. uab.catnih.govresearchgate.net

For instance, after topical application, urinary concentrations of betamethasone were found to be relatively low. nih.gov In contrast, intramuscular administration resulted in much higher urinary concentrations. uab.catresearchgate.net The elimination kinetics are also influenced by the specific ester form of the drug. A study on the active metabolites of betamethasone phosphate (B84403) and betamethasone dipropionate found that betamethasone 17-monopropionate (a metabolite of betamethasone dipropionate) had a significantly longer half-life (80.8 +/- 22.7 hours) compared to betamethasone (9.6 +/- 3.6 hours), indicating a much slower elimination for that particular metabolite. nih.gov Similarly, the mean plasma elimination half-life of betamethasone is longer after the topical application of betamethasone 17-valerate (16.6 hours) compared to oral administration of pure betamethasone (8.1 hours), suggesting that the formulation and route directly impact the rate at which the drug is cleared from the body. nih.gov

Detailed findings from a study on betamethasone excretion highlight the differences in urinary concentrations following various administration methods.

| Administration Route | Dose | Number of Subjects | Resulting Urinary Betamethasone Concentration |

|---|---|---|---|

| Topical | 10 mg/day for 5 days | 6 males | < 6.6 ng/mL nih.gov |

| Intranasal | 320 µg/day for 3 days | 4 males, 4 females | Some samples near or above 30 ng/mL nih.gov |

| Oral | 0.5 mg (single dose) | 8 males | Similar to intranasal administration uab.catresearchgate.net |

| Intramuscular (IM) | 6 mg (single dose) | 6 males | Much higher than oral or intranasal uab.catresearchgate.net |

| Intramuscular (IM) | 12 mg (single dose) | 4 males, 4 females | Much higher than oral or intranasal uab.catresearchgate.net |

Structure Activity Relationships of Betamethasone Esters

Impact of Esterification on Potency and Activity

Esterification of the hydroxyl groups on the betamethasone (B1666872) molecule, particularly at the C17 and C21 positions, is a key strategy for enhancing topical anti-inflammatory potency. The introduction of ester side chains can significantly alter the physicochemical properties of the steroid, leading to improved skin absorption and increased therapeutic activity. uomustansiriyah.edu.iq

Generally, diesters of betamethasone exhibit greater potency than their monoester counterparts. This is attributed to the increased lipophilicity and potentially altered binding affinity to the glucocorticoid receptor. For instance, betamethasone 17,21-dipropionate is recognized as a potent corticosteroid. nih.gov The nature of the ester group itself is also a critical determinant of activity. Research has shown that different ester side chains can significantly impact the potency of the corticosteroid. nih.gov

A study comparing various corticosteroids demonstrated the high anti-inflammatory activity of a C-21 thioester-linked corticosteroid, tixocortol (B133387) 17-butyrate, 21-propionate, which was found to have a relative potency comparable to betamethasone dipropionate. nih.gov This highlights the importance of the specific ester groups in modulating the anti-inflammatory effect.

Table 1: Relative Potency of Selected Corticosteroids

| Compound | Relative Potency |

|---|---|

| Beclomethasone Dipropionate | > |

| Betamethasone Dipropionate | = |

| Tixocortol 17-butyrate, 21-propionate | = |

| Hydrocortisone (B1673445) 17-butyrate, 21-propionate | > |

| Hydrocortisone Acetate (B1210297) |

Data sourced from a comparative study on the anti-inflammatory properties of various corticosteroids. nih.gov

Influence of Ester Position on Anti-Inflammatory Activity (C17 vs. C21 Esterification)

The position of esterification on the betamethasone nucleus, whether at the C17 or C21 position, plays a crucial role in determining the anti-inflammatory activity. Both positions are available for esterification, and the resulting monoesters or diesters can have distinct properties.

Esterification at the C17 position is a common strategy to enhance topical potency. nih.gov For example, betamethasone 17-valerate is a well-known potent corticosteroid. ptfarm.pl The ester group at C17 can protect the hydroxyl group from rapid metabolism and increase the lipophilicity of the molecule, facilitating its penetration into the skin.

The combination of esterification at both C17 and C21, as seen in betamethasone butyrate (B1204436) propionate (B1217596) and betamethasone dipropionate, generally leads to the highest potency. nih.gov This dual esterification creates a highly lipophilic molecule with enhanced percutaneous absorption and potent anti-inflammatory effects.

Table 2: Comparison of Betamethasone Esters

| Compound Name | Ester Position(s) | General Potency Class |

|---|---|---|

| Betamethasone | - | - |

| Betamethasone 17-valerate | C17 | Potent |

| Betamethasone 21-valerate | C21 | - |

| Betamethasone 17,21-dipropionate | C17 and C21 | Potent |

| Betamethasone 17-butyrate 21-propionate | C17 and C21 | Potent |

This table illustrates the impact of esterification position on the general potency classification of betamethasone derivatives.

Correlation of Lipophilicity with Anti-Inflammatory Efficacy

A critical factor governing the topical anti-inflammatory efficacy of corticosteroids is their lipophilicity. Increased lipophilicity generally correlates with enhanced skin penetration and greater potency. uomustansiriyah.edu.iqnih.gov The partition coefficient (logP), a measure of a compound's distribution between an oily and an aqueous phase, is often used as a quantitative descriptor of lipophilicity. ptfarm.pl

A study evaluating the lipophilic properties of betamethasone and its esters demonstrated that the diester, betamethasone-17,21-dipropionate, along with the monoesters betamethasone-17-valerate (B13397696) and betamethasone-21-valerate, exhibited the greatest similarity in their high lipophilic character. ptfarm.pl Betamethasone butyrate propionate, with a calculated XLogP3 of 3.4, is also considered a lipophilic compound. nih.gov This lipophilicity is a key contributor to its potent anti-inflammatory effects. The relationship between lipophilicity and anti-inflammatory activity is further supported by findings that the order of potency of certain prednisolone (B192156) derivatives parallels their octanol-aqueous partition coefficients. nih.gov

Table 3: Lipophilicity and Potency of Selected Steroids

| Compound | Lipophilicity (RMW)* | Calculated XLogP3 |

|---|---|---|

| Betamethasone | - | 1.9 |

| Betamethasone-17-valerate | 3.63 | - |

| Betamethasone-21-valerate | 3.63 | - |

| Betamethasone-17,21-dipropionate | 3.62 | - |

| This compound | - | 3.4 |

| Betamethasone disodium (B8443419) phosphate (B84403) | 0.44 | - |

RMW is a lipophilicity parameter determined by reversed-phase thin-layer chromatography; higher values indicate greater lipophilicity. ptfarm.pl XLogP3 values are from PubChem. nih.govnih.gov

Preclinical Research and Investigational Models

In Vitro Cellular and Molecular Studies

Receptor Binding Assays

Studies on other corticosteroids have established that the chemical structure, particularly the nature of esterification at the C17 and C21 positions, significantly influences GR binding affinity. For instance, the elongation of the ester chain from acetate (B1210297) to valerate (B167501) generally leads to an increase in both binding affinity and lipophilicity. researchgate.net A study on hydrocortisone (B1673445) 17-butyrate 21-propionate, a compound with a similar esterification pattern to betamethasone (B1666872) butyrate (B1204436) propionate (B1217596), revealed that this dual esterification enhances its affinity for the GR. researchgate.net This enhanced affinity was attributed to a significantly lower dissociation rate from the receptor compared to its parent compound, hydrocortisone. researchgate.net This suggests that the butyrate and propionate moieties on the betamethasone backbone likely contribute to a favorable interaction with the GR, leading to potent anti-inflammatory activity.

For context, the RRAs for other commonly used topical corticosteroids have been determined, with mometasone (B142194) furoate and fluticasone (B1203827) propionate exhibiting very high affinities. nih.govnih.gov

Comparative Glucocorticoid Receptor Relative Binding Affinities (RRA)

| Compound | Relative Binding Affinity (RRA)* |

|---|---|

| Dexamethasone (B1670325) | 100 |

| Mometasone Furoate | 2244 |

| Fluticasone Propionate | 1775 |

| Budesonide | 855 |

| Triamcinolone (B434) Acetonide | Not specified |

| Betamethasone Butyrate Propionate | Data not available |

*Relative to Dexamethasone = 100. Data from various sources. nih.govnih.gov

Cytokine and Chemokine Expression Analysis

A key mechanism of action for corticosteroids in inflammatory skin diseases is the suppression of pro-inflammatory cytokines and chemokines. This compound has been shown to be a potent inhibitor of thymic stromal lymphopoietin (TSLP) expression in cultured normal human keratinocytes. nih.gov TSLP is a critical cytokine in the initiation of allergic inflammation. In a dose-dependent manner, this compound suppressed TSLP expression at both the mRNA and protein levels. nih.gov Notably, its inhibitory effect on TSLP was found to be stronger than that of dexamethasone and prednisolone (B192156) at the same concentrations. nih.gov

In animal models of psoriasis-like skin inflammation, topical application of this compound ointment significantly suppressed the increased mRNA expression of several key cytokines and chemokines involved in the pathogenesis of psoriasis. This includes cytokines associated with Th1 and Th17 cell responses.

Inhibitory Effects of this compound on Cytokine and Chemokine Expression

| Cytokine/Chemokine | Cell/Tissue Type | Model System | Finding | Reference |

|---|---|---|---|---|

| TSLP | Normal Human Keratinocytes | In Vitro | Dose-dependent suppression of mRNA and protein expression, stronger than dexamethasone and prednisolone. | nih.gov |

| IFN-γ | Mouse Skin Tissue | Imiquimod-induced psoriasis-like model | Significant suppression of mRNA expression. | nih.gov |

| IL-17 | Mouse Skin Tissue | Imiquimod-induced psoriasis-like model | Significant suppression of mRNA expression. | nih.gov |

| IL-22 | Mouse Skin Tissue | Imiquimod-induced psoriasis-like model | Significant suppression of mRNA expression. | nih.gov |

| IL-1β | Mouse Skin Tissue | Imiquimod-induced psoriasis-like model | Significant suppression of mRNA expression. | nih.gov |

| S100A8 | Mouse Skin Tissue | Imiquimod-induced psoriasis-like model | Significant suppression of mRNA expression. | nih.gov |

Phospholipase A2 Activity Inhibition Assays

Phospholipase A2 (PLA2) is a crucial enzyme in the inflammatory cascade, as it catalyzes the release of arachidonic acid from membrane phospholipids (B1166683), which is a precursor for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The inhibition of PLA2 is a known anti-inflammatory mechanism of corticosteroids.

However, specific studies detailing the direct inhibitory activity of this compound on phospholipase A2 activity through in vitro assays were not identified in the reviewed literature. Studies on other topical corticosteroids, such as clobetasol (B30939) propionate and betamethasone valerate, have demonstrated their ability to inhibit epidermal PLA2 activity. nih.gov These findings suggest that the anti-inflammatory effects of this compound may also involve the modulation of the PLA2 pathway, though direct experimental evidence is currently lacking.

Keratinocyte Proliferation and Apoptosis Assays

Hyperproliferation of keratinocytes is a hallmark of several inflammatory skin diseases, most notably psoriasis. A key therapeutic action of corticosteroids in such conditions is their anti-proliferative effect.

While one study noted that this compound has a potent inhibitory effect on the induction of TSLP in keratinocytes, specific quantitative data from in vitro assays focusing on its direct impact on keratinocyte proliferation and apoptosis (e.g., IC50 values for proliferation inhibition or percentage of apoptotic cells) are not available in the reviewed scientific literature. nih.gov Comparative studies on other corticosteroids, such as betamethasone dipropionate and betamethasone valerate, have shown that they can reduce the growth of hyperproliferant keratinocytes (HaCaT cells) in a dose-dependent manner and induce apoptosis. nih.gov Given its classification as a potent corticosteroid, it is plausible that this compound exerts similar anti-proliferative and pro-apoptotic effects on keratinocytes, though this requires direct experimental confirmation.

Immunocyte (e.g., Lymphocyte) Proliferation Studies

The inflammatory infiltrate in many skin dermatoses is rich in lymphocytes, and their proliferation contributes to the maintenance of the inflammatory state. The suppression of lymphocyte proliferation is a key component of the immunosuppressive action of corticosteroids.

The inhibitory effect of this compound on lymphocyte proliferation has been evaluated in vitro. In one study, its efficacy in suppressing the proliferation of peripheral blood mononuclear cells (PBMCs), which are primarily composed of lymphocytes, was assessed. The 50% inhibitory concentration (IC50) was determined for PBMC proliferation stimulated by two different mitogens: concanavalin (B7782731) A (a general T-cell mitogen) and streptococcal pyrogenic enterotoxin A (a superantigen).

Inhibitory Concentration (IC50) of this compound on Lymphocyte Proliferation

| Mitogen | Cell Type | IC50 (ng/mL) |

|---|---|---|

| Concanavalin A | Human Peripheral Blood Mononuclear Cells | 0.072 (median) |

Animal Models of Inflammatory Skin Disease

Animal models are invaluable for studying the in vivo efficacy and mechanisms of action of topical corticosteroids. This compound has been investigated in models of psoriasis and atopic dermatitis.

In a well-established mouse model of psoriasis-like skin inflammation induced by the topical application of imiquimod (B1671794) (IMQ), 0.05% this compound ointment proved to be effective. nih.gov Twice-daily application of the ointment significantly inhibited the development of skin inflammation, as evidenced by a marked reduction in redness, erythema, thickening, and scaling of the skin. nih.gov Mechanistically, this was associated with the suppression of mRNA expression of various pro-inflammatory cytokines related to Th1 and Th17 cells, as well as keratinocytes, in the skin tissue. nih.gov

Betamethasone has also been used as a standard treatment in a mouse model of atopic dermatitis induced by oxazolone. In this model, topical betamethasone treatment effectively reduces the clinical signs of dermatitis.

Murine Models of Skin Inflammation and Psoriasis

In a murine model designed to mimic psoriasis-like skin inflammation through the topical application of imiquimod, the therapeutic potential of this compound has been demonstrated. nih.gov A study utilizing a 0.05% ointment formulation of this compound (Antebate®) showed significant efficacy in mitigating the inflammatory response in BALB/c mice. nih.govnih.gov

The topical application of imiquimod on the ears of the mice induced marked psoriasis-like symptoms, including skin inflammation. nih.gov However, treatment with this compound ointment effectively prevented the development of this inflammation. nih.gov The anti-inflammatory effects were substantiated by the significant suppression of messenger RNA (mRNA) transcript levels for several key cytokines involved in the pathogenesis of psoriasis. nih.govnih.gov

Specifically, the expression of cytokines associated with T helper 1 (Th1) and T helper 17 (Th17) cells, such as interferon-gamma (IFN-γ), interleukin-17 (IL-17), and interleukin-22 (IL-22), was markedly reduced. nih.gov Furthermore, the expression of keratinocyte-derived markers like interleukin-1β (IL-1β), S100A8, and S100A9, which are typically elevated in psoriatic lesions, was also dramatically suppressed by the treatment. nih.govnih.gov These findings indicate that this compound exerts its anti-inflammatory action by targeting the gene expression of various cytokines crucial to the psoriatic inflammatory cascade involving Th1 cells, Th17 cells, and keratinocytes. nih.gov

Interestingly, the study also noted that while the expression of the aforementioned inflammatory mediators was significantly reduced, the expression of tumor necrosis factor-alpha (TNF-α) and NK1.2 (a marker for natural killer cells) was not significantly altered by imiquimod treatment. nih.gov In contrast, the level of the T helper 2 (Th2) cytokine, interleukin-13 (IL-13), which was decreased by imiquimod, was further suppressed by this compound. nih.gov

Table 1: Effect of this compound on Cytokine mRNA Expression in a Murine Psoriasis Model

| Cytokine/Marker | Role in Psoriasis | Effect of this compound Treatment |

| IFN-γ | Pro-inflammatory (Th1) | Suppressed |

| IL-17 | Pro-inflammatory (Th17) | Suppressed |

| IL-22 | Pro-inflammatory (Th17) | Suppressed |

| IL-1β | Keratinocyte-derived marker | Suppressed |

| S100A8 | Keratinocyte-derived marker | Suppressed |

| S100A9 | Keratinocyte-derived marker | Suppressed |

| IL-13 | Pro-inflammatory (Th2) | Further Suppressed |

Rat Models of Glucocorticoid Receptor Activity

The interaction of corticosteroids with the glucocorticoid receptor (GR) is fundamental to their mechanism of action. Studies in rat models have provided insights into how esterification of corticosteroids, such as in this compound, influences their affinity for the GR.

Further research in fetal rat lungs has shown that betamethasone treatment can regulate the expression of the GR itself. nih.gov In these models, betamethasone administration led to a significant decrease in GR mRNA levels. nih.gov However, the effect on the GR protein levels was dependent on the developmental stage, with a noticeable decrease observed in later gestation and postnatal lungs, but not in earlier stages of gestation. nih.gov This indicates a developmental change in the in vivo regulation of the GR by its ligand in rats. nih.gov

In primary cultures of fetal rat lung fibroblasts, betamethasone was found to stimulate a much stronger transcriptional response compared to corticosterone, affecting genes involved in cell proliferation and cytoskeletal and cell matrix remodeling. nih.gov This potent activity is mediated through the GR, highlighting the significant impact of betamethasone on GR-mediated gene expression in rat cells. nih.gov

Table 2: Glucocorticoid Receptor Binding and Regulation in Rat Models

| Compound | Model | Key Finding |

| Hydrocortisone 17-butyrate 21-propionate | Rat Liver | Esterification increases affinity to the GR by decreasing the dissociation rate. nih.gov |

| Betamethasone | Fetal Rat Lung | Decreases GR mRNA levels; down-regulates GR protein in later gestation. nih.gov |

| Betamethasone | Fetal Rat Lung Fibroblasts | Stimulates a strong GR-mediated transcriptional response for genes involved in cell proliferation and matrix remodeling. nih.gov |

Studies on Metabolic Fate and Protein Binding in Rats

The metabolic pathway of betamethasone esters has been investigated in rats, providing a framework for understanding the likely fate of this compound. A study on betamethasone 17,21-dipropionate (BMDP) in pregnant rats showed that after intravenous administration, BMDP disappeared rapidly from the plasma. nih.gov

The primary metabolite detected was betamethasone 17-propionate (BMP), followed by betamethasone (BM) itself. nih.gov In vitro studies confirmed that BMDP is metabolized to BMP in various maternal and fetal tissues of the rat, including plasma, liver, brain, and placenta. nih.gov This suggests a sequential hydrolysis of the ester groups. Given its structure, it is highly probable that this compound undergoes a similar metabolic process, being hydrolyzed to its constituent parts, betamethasone, butyric acid, and propionic acid.

Assessment of Comparative Toxicity in Animal Models

Toxicological assessments in animal models are essential for characterizing the safety profile of new corticosteroids. A chronic toxicity study in rats involving subcutaneous administration of hydrocortisone 17-butyrate 21-propionate (HBP) for six months provides valuable comparative data. nih.gov

In this study, HBP was compared with hydrocortisone 17-butyrate (HB) and betamethasone 17-valerate (BV). nih.gov The toxic effects observed, which are common for corticosteroids, included suppression of body weight gain, a decrease in white blood cell count and serum total protein, and an increase in serum total cholesterol, GOT, and GPT levels. nih.gov Atrophic changes were noted in the adrenals, lymphatic tissues, skin, and subsexual organs. nih.gov The study concluded that the order of toxicity was BV > HB > HBP, suggesting that HBP was the least toxic of the three in this model. nih.gov The maximum non-toxic dose for HBP was determined to be 0.001 mg/kg. nih.gov

In another study, the acute and subacute toxicity of clobetasone-17-butyrate was examined in mice and rats. nih.gov Following subcutaneous administration, toxic signs included emaciation and atrophy of the thymus, spleen, and adrenals. nih.gov In a one-month subacute toxicity study in rats, dose-dependent effects such as suppressed body weight gain, regressive changes in adrenal and lymphatic tissues, and altered blood parameters were observed at doses of 0.1 mg/kg/day and higher. nih.gov The maximum non-toxic dose in this study was established at 0.03 mg/kg/day. nih.gov These studies on related butyrate-esterified corticosteroids provide a basis for understanding the potential toxicological profile of this compound.

Table 3: Comparative Chronic Toxicity of Esterified Corticosteroids in Rats

| Compound | Duration | Key Toxic Effects | Relative Toxicity |

| Hydrocortisone 17-butyrate 21-propionate (HBP) | 6 months | Suppression of body weight, altered blood chemistry, atrophy of adrenals and lymphatic tissues. nih.gov | Less toxic than HB and BV nih.gov |

| Hydrocortisone 17-butyrate (HB) | 6 months | Similar to HBP, but more pronounced. nih.gov | More toxic than HBP nih.gov |

| Betamethasone 17-valerate (BV) | 6 months | Similar to HBP, but most pronounced. nih.gov | Most toxic of the three nih.gov |

Investigation of Pressure Ulcer Exacerbation in Ischemia-Reperfusion Injury Models

Contrary to its anti-inflammatory effects in some models, research has shown that topical this compound can have detrimental effects in the context of pressure ulcers, specifically in a mouse model of cutaneous ischemia-reperfusion (I/R) injury. nih.gov

In this model, the dorsal skin of mice was subjected to a period of ischemia followed by reperfusion, a process known to be involved in the development of pressure ulcers. nih.gov The topical application of this compound to the I/R areas resulted in a significant increase in the size of the resulting pressure ulcers. nih.govdntb.gov.uaaminer.cn

Further investigation into the underlying mechanisms revealed several adverse effects of the treatment. The number of thromboses in the affected area was increased, while the density of CD31-positive vessels was decreased, indicating a negative impact on the microvasculature. nih.gov Additionally, there was an increase in the number of oxidative stress-associated DNA-damaged cells and apoptotic cells in the skin treated with this compound. nih.gov

At the molecular level, the treatment led to a significant increase in the mRNA level of NADPH oxidase 4 (Nox4), an enzyme that produces reactive oxygen species, and an inhibition of NF-E2-related factor 2 (Nrf2), a key transcription factor in the antioxidant response. nih.gov Furthermore, the number of CD68-positive macrophages and the level of transforming growth factor-beta in the lesional skin were decreased. nih.gov These findings collectively suggest that topical this compound may accelerate the formation of pressure ulcers induced by I/R injury by exacerbating oxidative stress-induced tissue damage. nih.gov

Clinical Research and Therapeutic Applications

Methodologies for Assessing Clinical Efficacy

The therapeutic potency and effectiveness of topical corticosteroids, including betamethasone (B1666872) butyrate (B1204436) propionate (B1217596), are evaluated using objective, semi-objective, and patient-centric methods.

Vasoconstriction (Skin Blanching) Assays

The vasoconstriction assay is a fundamental pharmacodynamic test used to determine the potency of topical corticosteroids. biopharmaservices.com This method is based on the ability of corticosteroids to constrict the small blood vessels (capillaries) in the upper dermis, leading to a visible whitening or "blanching" of the skin. biopharmaservices.comhra.nhs.uk The degree of skin blanching is considered proportional to the anti-inflammatory activity of the steroid, as it reflects the drug's ability to diffuse into the skin and exert its local effect. biopharmaservices.comnih.gov

The assessment is typically performed by applying the corticosteroid to a small area of healthy skin, often on the forearm. biopharmaservices.com The intensity of the blanching response is then measured at specific time points after application and removal. nih.gov This measurement can be done visually by trained assessors or more objectively using a chromameter, a device that quantifies skin color. biopharmaservices.com The data gathered, often expressed as changes in colorimetric values (like the a* value, which represents the red-green spectrum), can be used to generate a dose-response curve and determine the drug's potency. biopharmaservices.comnih.gov This assay is a crucial tool in the early development and classification of topical corticosteroids and for assessing the bioequivalence of generic formulations. nih.govremedypublications.com

Disease Activity Scoring (e.g., ADSI, PASI)

In clinical trials for inflammatory skin diseases, standardized scoring systems are essential for objectively assessing disease severity and treatment response.

Psoriasis Area and Severity Index (PASI): The PASI is a widely used, comprehensive scoring system for measuring the severity of psoriasis. clinicaltrials.gov It evaluates the extent (area) and severity of psoriatic lesions. The severity is judged by three key signs: erythema (redness), infiltration (thickness), and desquamation (scaling). clinicaltrials.gov Each parameter is graded on a scale, and the scores are combined with the percentage of body surface area affected in four different regions (head, trunk, upper limbs, lower limbs) to produce a final score. A reduction in the PASI score over the course of a trial indicates a positive treatment response. clinicaltrials.gov For instance, a "PASI 75" response, a common benchmark in psoriasis trials, signifies at least a 75% reduction in the baseline PASI score.

Atopic Dermatitis Severity Index (ADSI): While various scoring systems exist for atopic dermatitis (eczema), such as the Eczema Area and Severity Index (EASI) and Scoring Atopic Dermatitis (SCORAD), they share a common principle with PASI. They involve a systematic assessment by a clinician of the intensity of key inflammatory signs—such as erythema, papulation/edema, oozing/crusting, and lichenification (skin thickening)—as well as the extent of the affected body surface area. Improvement in these composite scores over time demonstrates the efficacy of the treatment being studied.

Patient-Reported Outcome Measures (e.g., VAS, DLQI)

Patient-reported outcome measures (PROMs) are critical for evaluating the impact of a treatment from the patient's perspective, capturing aspects of the disease that clinical scores alone cannot.

Visual Analog Scale (VAS): The VAS is a simple tool used to measure the intensity of subjective symptoms, most commonly itching (pruritus) in dermatological conditions. researchgate.net Patients are asked to mark their level of itch on a continuous line, typically 100mm long, with endpoints labeled "no itch" and "worst imaginable itch." A significant decrease in the VAS score for itching is a key indicator of therapeutic success. researchgate.net

Dermatology Life Quality Index (DLQI): The DLQI is a widely used questionnaire designed to measure the health-related quality of life of adult patients with a skin disease. researchgate.netdermsquared.com It consists of 10 questions covering various aspects of the patient's life over the previous week, including symptoms and feelings, daily activities, leisure, work/school, personal relationships, and treatment. researchgate.net The total score ranges from 0 (no impact on quality of life) to 30 (maximum impact). A reduction in the DLQI score signifies that the treatment has lessened the burden of the skin disease on the patient's life. researchgate.netdermsquared.com

Efficacy in Specific Dermatological Conditions

Clinical trials have demonstrated the efficacy of betamethasone butyrate propionate in managing common inflammatory skin diseases.

Atopic Dermatitis

Furthermore, the study highlighted the compound's impact on patient quality of life. The average DLQI score significantly improved from a baseline of 4.17 to 0.93 after treatment, with notable gains in the domains of "symptoms and feelings" and "daily activities." researchgate.net Patients also reported a significant reduction in both skin symptoms and itching as measured by a Visual Analog Scale. researchgate.net Research also indicates that this compound has a potent inhibitory effect on the induction of Thymic Stromal Lymphopoietin (TSLP) in skin cells (keratinocytes), a key cytokine involved in triggering allergic inflammation characteristic of atopic dermatitis. nih.gov

| Efficacy Measure | Baseline (Mean) | Post-Treatment (Mean) | Improvement |

| DLQI Score | 4.17 | 0.93 | Significant |

| VAS (Skin Symptoms) | - | - | Significant |

| VAS (Itching) | - | - | Significant |

| Overall Improvement | - | - | 87% (Moderate or Greater) |

Table 1: Summary of Clinical Efficacy of this compound in Eczema/Dermatitis. Data sourced from a study of 30 patients. researchgate.net

Psoriasis

Betamethasone esters are a cornerstone of topical psoriasis treatment. clinicaltrials.govpatsnap.comhenryford.com They are effective in managing mild to moderate plaque psoriasis, often in combination with other agents like the vitamin D analog, calcipotriene, to enhance efficacy. drugbank.comnih.gov The anti-inflammatory action of betamethasone helps to reduce the characteristic redness, scaling, and thickness of psoriatic plaques. rad-ar.or.jpclinicaltrials.gov

Clinical trials for psoriasis frequently use the Psoriasis Area and Severity Index (PASI) as a primary endpoint to measure efficacy. clinicaltrials.gov Studies on combination therapies involving a betamethasone ester (betamethasone dipropionate) and calcipotriol (B1668217) have shown superior efficacy compared to vehicle cream, with a significantly higher proportion of patients achieving treatment success as defined by the Physician Global Assessment (PGA) scale. nih.gov For example, in a phase 3 trial, a calcipotriol/betamethasone dipropionate cream resulted in a 67.5% mean reduction in the modified PASI score from baseline to week 8, compared to just 11.7% for the vehicle cream. nih.gov These findings underscore the significant contribution of the betamethasone component to the treatment effect in psoriasis.

| Treatment Group | Mean % Change in mPASI (Baseline to Week 8) |

| Calcipotriol/Betamethasone Dipropionate Cream | -67.5% |

| Vehicle Cream | -11.7% |

Table 2: Efficacy of a Betamethasone-Containing Combination Cream in Psoriasis. Data from a Phase 3 trial. Note: This trial used betamethasone dipropionate, another ester of betamethasone. nih.gov

Eczema and General Dermatitis

This compound has demonstrated efficacy in the management of eczema and general dermatitis. Studies have shown its ability to suppress the inflammatory processes characteristic of these conditions. For instance, research on normal human keratinocytes has revealed that this compound can inhibit the induction of thymic stromal lymphopoietin (TSLP), a key cytokine involved in triggering allergic inflammation seen in atopic dermatitis. nih.gov This inhibitory effect on TSLP suggests a direct mechanism by which it can prevent the advancement of allergic states. nih.gov Furthermore, comparative studies have indicated that the suppressive effect of this compound on TSLP expression is stronger than that of other glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156) at similar concentrations. nih.gov